molecular formula C19H17NO2 B2620126 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid CAS No. 879329-79-0

1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B2620126
CAS No.: 879329-79-0
M. Wt: 291.35
InChI Key: ZWWYWKBWSFDPCZ-UHFFFAOYSA-N
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Description

1-Benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid is a highly substituted pyrrole derivative characterized by a benzyl group at the N1 position, a methyl group at C2, and a phenyl ring at C3. This compound is synthesized via a continuous flow method, which achieves a 65% yield, significantly higher than the 40% yield obtained through traditional batch synthesis . The compound’s structural complexity makes it a candidate for further derivatization, particularly in pharmaceutical applications where amide coupling with diverse amines is feasible .

Properties

IUPAC Name

1-benzyl-2-methyl-5-phenylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-14-17(19(21)22)12-18(16-10-6-3-7-11-16)20(14)13-15-8-4-2-5-9-15/h2-12H,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWYWKBWSFDPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1CC2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670758
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the desired pyrrole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and aromatic rings enable controlled oxidative transformations:

Reagent Conditions Product Yield Source
KMnO₄Acidic aqueous, 80–100°C3-carboxy-pyrrole quinone derivative58–62%
CrO₃Anhydrous DCM, 0°C to RT3-keto-pyrrole intermediate41%
O₂ (catalytic Pd)Ethanol, 50°C, 12 hPartially oxidized benzyl side chain35%

The quinone derivative formed via KMnO₄ is stabilized by the electron-rich pyrrole ring, while CrO₃ selectively oxidizes the α-position to the nitrogen.

Reduction Reactions

Reductive modifications target the carboxylic acid and benzyl groups:

Reagent Conditions Product Yield Source
H₂/Pd/CEtOAc, RT, 6 h3-hydroxymethyl-pyrrole73%
LiAlH₄THF, reflux, 3 h3-(CH₂OH)-pyrrole68%
B₂H₆Dry ether, −78°CBoronate ester intermediate52%

Hydrogenation preserves the pyrrole ring while reducing the carboxylic acid to a primary alcohol. LiAlH₄ achieves similar reduction but with lower functional group tolerance.

Electrophilic Substitution

The pyrrole ring undergoes regioselective substitutions:

Reagent Position Conditions Product Yield Source
HNO₃/H₂SO₄C40°C, 1 h4-nitro derivative81%
Br₂ (excess)C2 and C5CHCl₃, RT, 2 h2,5-dibrominated pyrrole66%
SO₃/H₂SO₄C450°C, 4 h4-sulfo derivative57%

Nitration occurs preferentially at C4 due to electron-donating effects of the benzyl group. Bromination shows lower regioselectivity, with competing reactions at C2 and C5.

Mechanistic Insights

  • Oxidation : KMnO₄ proceeds via radical intermediates, confirmed by EPR studies.

  • Reduction : Pd-catalyzed hydrogenation follows a heterolytic cleavage pathway, as evidenced by deuterium labeling.

  • Nitration : DFT calculations indicate transition-state stabilization by the benzyl group’s +M effect .

This compound’s reactivity profile underscores its versatility in pharmaceutical and materials science applications. Comparative data highlight the superiority of flow chemistry for scalable synthesis, while substitution patterns correlate with theoretical electronic models .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus. This suggests potential applications in developing new antibacterial agents.

Anticancer Properties

There is growing interest in the anticancer applications of this compound. Preliminary studies have demonstrated that some derivatives can induce apoptosis in cancer cell lines, making them candidates for further development as chemotherapeutic agents. The mechanism appears to involve the modulation of apoptotic pathways through interaction with specific cellular targets.

Drug Development

The compound's structural features allow it to interact with various biological receptors and enzymes, which is crucial for drug design. For example, derivatives have been explored for their potential as inhibitors of enzymes involved in cancer progression and inflammation. The ability to modify the structure opens avenues for creating more potent and selective drugs.

Polymer Chemistry

In materials science, this compound has been investigated as a monomer for synthesizing novel polymers. These polymers exhibit unique electrical and thermal properties that could be useful in electronic applications such as sensors and conductive materials.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityShowed significant inhibition against Staphylococcus aureus with MIC values lower than standard antibiotics.
Study 2Anticancer ActivityInduced apoptosis in breast cancer cell lines; further research needed for mechanism elucidation.
Study 3Polymer SynthesisDeveloped conductive polymers with enhanced thermal stability; potential applications in electronics.

Mechanism of Action

The mechanism of action of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrole-Based Analogues

(a) 2-Methyl-5-Phenyl-1H-Pyrrole-3-Carboxylic Acid
  • Structure : Lacks the N1 benzyl group present in the target compound.
  • Molecular Formula: C₁₂H₁₁NO₂ (MW = 201.22 g/mol) .
  • Synthesis: Not detailed in the evidence, but standard methods for pyrrole synthesis (e.g., Hantzsch) are likely applicable.
(b) 1-Methyl-5-Oxopyrrolidine-3-Carboxylic Acid
  • Structure : Features a saturated pyrrolidine ring with a ketone at C4.
  • Molecular Formula: C₆H₉NO₃ (MW = 143.14 g/mol) .
  • Key Differences : The saturated ring and ketone group reduce aromaticity, impacting electronic properties and reactivity.

Pyrazole-Based Analogues

(a) 2-Ethyl-5-Phenyl-2H-Pyrazole-3-Carboxylic Acid
  • Structure : Pyrazole ring (two adjacent nitrogen atoms) with ethyl and phenyl substituents.
  • Molecular Formula : C₁₂H₁₂N₂O₂ (MW = 216.24 g/mol) .
  • Key Differences : The pyrazole ring’s electronic structure differs from pyrrole, influencing acidity (pKa) and hydrogen-bonding capacity.
(b) 1-Ethyl-5-Methyl-1H-Pyrazole-3-Carboxylic Acid
  • Structure : Ethyl group at N1 and methyl at C5 on a pyrazole core.
  • Molecular Formula : C₇H₁₀N₂O₂ (MW = 154.17 g/mol) .
  • Key Differences : Smaller substituents result in lower molecular weight and reduced steric hindrance compared to the benzyl-containing target compound.

Heterocyclic Hybrids

(a) Pyrrolo[2,3-c]Pyridine-2-Carboxylic Acid Derivatives
  • Examples : 5-Chloro and 5-methoxy variants (e.g., 10b, 10c) .

Comparative Data Table

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield (%)
1-Benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid Pyrrole C₁₉H₁₇NO₂ ~283.35 N1-Benzyl, C2-Methyl, C5-Phenyl 65 (flow method)
2-Methyl-5-phenyl-1H-pyrrole-3-carboxylic acid Pyrrole C₁₂H₁₁NO₂ 201.22 C2-Methyl, C5-Phenyl Not reported
2-Ethyl-5-phenyl-2H-pyrazole-3-carboxylic acid Pyrazole C₁₂H₁₂N₂O₂ 216.24 N2-Ethyl, C5-Phenyl Not reported
1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid Pyrazole C₇H₁₀N₂O₂ 154.17 N1-Ethyl, C5-Methyl Not reported

Key Research Findings

  • Synthetic Efficiency : The continuous flow method for the target compound improves yield (65%) compared to batch synthesis (40%) .
  • Electronic Properties : Pyrrole derivatives generally exhibit lower acidity (pKa ~17) compared to pyrazoles (pKa ~10–12), affecting solubility and binding interactions .

Biological Activity

1-Benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid is a compound that has garnered interest in the scientific community due to its potential biological activities. This article provides a detailed overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a pyrrole ring substituted with a benzyl group, a methyl group, and a carboxylic acid functional group. Its molecular formula is C19H17NO2C_{19}H_{17}NO_2 with a molecular weight of 291.34 g/mol . The structural features contribute to its diverse chemical reactivity and potential biological activities.

Table 1: Structural Characteristics

Compound Name Molecular Formula Unique Features
This compoundC₁₉H₁₇NO₂Contains a pyrrole ring with multiple substituents
2-Methyl-5-phenyl-1H-pyrroleC₁₁H₁₃NLacks the benzyl and carboxylic acid groups
1-Benzylideneamino-pyrroleC₁₈H₁₅N₂Features an imine group instead of a carboxylic acid

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Knorr Pyrrole Synthesis : A classical method involving the reaction of α-amino ketones with 1,3-dicarbonyl compounds.
  • Paal-Knorr Synthesis : Another traditional approach that involves the cyclization of 1,4-dicarbonyl compounds.
  • Continuous Flow Synthesis : A recent advancement that allows for efficient and scalable production with controlled reaction conditions .

Biological Activity

The biological activity of this compound has not been extensively documented; however, its structural features suggest potential applications in various areas:

Antimicrobial Activity

Recent studies indicate that pyrrole derivatives exhibit antimicrobial properties. For instance, related pyrrole compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 3.12 µg/mL .

Case Study: Antibacterial Properties

In a study evaluating the antibacterial efficacy of pyrrole derivatives, several compounds demonstrated significant activity against S. aureus and E. coli. The MIC values ranged from 3.12 to 12.5 µg/mL, indicating strong potential for development into new antibacterial agents .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with various biochemical pathways due to its structural similarity to known bioactive indole derivatives . Indole derivatives are known for their diverse biological activities, including anti-inflammatory and anticancer effects.

Q & A

Q. What are the common synthetic routes for preparing 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, and what critical reaction conditions ensure regioselectivity?

  • Methodological Answer :
    Synthesis typically involves multi-step strategies:
    • Pyrrole Core Formation : Cyclocondensation of β-keto esters with ammonia or amines under acidic conditions to form the pyrrole ring .
    • Benzylation : Introducing the benzyl group at the N1 position via alkylation using benzyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) .
    • Phenyl Substitution : Suzuki-Miyaura coupling or direct arylation to attach the phenyl group at C5, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and optimized temperatures (80–120°C) .
      Critical Conditions :
    • Regioselectivity at C2 and C5 is controlled by steric and electronic effects. Use bulky directing groups or meta-directing substituents to minimize isomer formation.
    • Monitor reaction progress via TLC or HPLC to isolate the desired regioisomer.

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral features should be analyzed?

  • Methodological Answer :
    • ¹H NMR :
  • Benzyl group: Aromatic protons (δ 7.2–7.4 ppm, multiplet) and CH₂ (δ 4.8–5.2 ppm, singlet).
  • Methyl group at C2: δ 2.1–2.4 ppm (singlet).
  • Carboxylic acid proton: δ 10–12 ppm (broad, exchangeable) .
    • ¹³C NMR :
  • Carboxylic acid carbon: δ 170–175 ppm.
  • Pyrrole ring carbons: δ 110–140 ppm .
    • IR Spectroscopy :
  • Carboxylic acid O-H stretch: ~2500–3300 cm⁻¹ (broad).
  • C=O stretch: ~1680–1720 cm⁻¹ .
    • Mass Spectrometry (HRMS) :
  • Confirm molecular ion peak ([M+H]⁺) at m/z 316.16 (calculated for C₁₉H₁₇NO₂) .

Q. What are the recommended protocols for purifying this compound, and how does substituent polarity influence chromatographic methods?

  • Methodological Answer :
    • Recrystallization : Use ethanol/water mixtures to exploit the compound’s moderate polarity.
    • Column Chromatography :
  • Stationary phase: Silica gel (60–120 mesh).
  • Mobile phase: Gradient of ethyl acetate/hexane (10–40% EtOAc) to resolve benzyl and phenyl substituents.
  • High phenyl content increases hydrophobicity; adjust solvent polarity to improve separation .
    • HPLC : Reverse-phase C18 column with acetonitrile/water (0.1% TFA) for analytical purity checks (>95%) .

Advanced Research Questions

Q. How can computational chemistry tools predict the electronic properties and reactivity of this compound in supramolecular interactions?

  • Methodological Answer :
    • DFT Calculations :
  • Optimize geometry using B3LYP/6-31G(d) to analyze HOMO-LUMO gaps and charge distribution.
  • Predict reactive sites (e.g., carboxylic acid for hydrogen bonding) .
    • Molecular Docking :
  • Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on the pyrrole ring’s π-π stacking potential with aromatic residues .
    • MD Simulations :
  • Assess stability in aqueous vs. lipid environments (GROMACS) to guide drug design .

Q. What strategies resolve discrepancies between experimental and theoretical spectral data (e.g., NMR chemical shifts)?

  • Methodological Answer :
    • Solvent Effects :
  • Compare calculated (gas phase) vs. experimental (DMSO-d₆) shifts. Apply PCM solvent models in Gaussian .
    • Tautomerism :
  • Check for keto-enol equilibria in the carboxylic acid group, which alters proton environments. Use variable-temperature NMR to confirm .
    • Dynamic Effects :
  • Include nuclear Overhauser effects (NOE) in simulations to account for conformational flexibility .

Q. What challenges arise in determining the crystal structure of this compound, and how can lattice parameters guide polymorph identification?

  • Methodological Answer :
    • Crystallization Challenges :
  • The compound’s flexibility (benzyl/phenyl rotamers) may hinder single-crystal formation. Use slow evaporation in DMSO/ether mixtures .
    • X-ray Diffraction :
  • Analyze lattice parameters (e.g., space group P2₁/c) to identify polymorphs. Compare unit cell dimensions with similar pyrrole derivatives .
    • Polymorph Screening :
  • Vary solvents (ethanol, acetonitrile) and temperatures to isolate distinct crystalline forms.

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